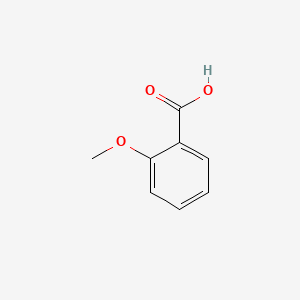

2-Methoxybenzoic acid

Description

2-Methoxybenzoic acid has been reported in Desmos chinensis, Origanum minutiflorum, and other organisms with data available.

Propriétés

IUPAC Name |

2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUJQPXNXACGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060376 | |

| Record name | 2-Methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS], Solid, white crystalline needles with practically no odour | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 30 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

579-75-9 | |

| Record name | 2-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WA6Z7GZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106 °C | |

| Record name | 2-Methoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxybenzoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxybenzoic acid, a versatile organic compound with applications in various scientific fields. This document details its synonyms and identifiers, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Synonyms and Identifiers for this compound

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate accurate identification and sourcing.

| Synonym | Identifier Type | Identifier Value |

| o-Anisic acid | Trivial Name | - |

| Salicylic acid methyl ether | Trivial Name | - |

| O-Methylsalicylic acid | Trivial Name | - |

| 2-Anisic acid | Trivial Name | - |

| Benzoic acid, 2-methoxy- | IUPAC Name | - |

| Kyselina 2-methoxybenzoova | Czech Name | - |

| NSC 3778 | NSC Number | 3778 |

| This compound | Primary Name | - |

| CAS Number | Registry Number | 579-75-9 |

| PubChem CID | Database ID | 11370 |

| EC Number | Registry Number | 209-447-8 |

| UNII | FDA Substance ID | 49WA6Z7GZA |

| Beilstein Registry Number | Database ID | 509929 |

| MDL Number | Database ID | MFCD00002431 |

| Molecular Formula | Chemical Formula | C₈H₈O₃ |

| Molecular Weight | Physical Property | 152.15 g/mol |

| InChIKey | Chemical Structure | ILUJQPXNXACGAN-UHFFFAOYSA-N |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers working with this compound.

Synthesis of this compound from Salicylic Acid

This protocol details the methylation of salicylic acid to produce this compound.

Materials:

-

Salicylic acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

-

15 L glass reaction kettle with stirring and low-temperature cycle device

-

Standard laboratory glassware

-

Oven for drying

Procedure:

-

In a 15 L glass reaction kettle, dissolve 0.8 kg (20 mol) of sodium hydroxide in 4.7 L of water with stirring.

-

Cool the solution to 0 °C using a low-temperature cycle device.

-

Slowly add 1.38 kg (10 mol) of salicylic acid to the cooled solution and continue stirring until it is completely dissolved.

-

Add 1 L (10.5 mol) of dimethyl sulfate to the reaction mixture and stir for 30 minutes at 0 °C.

-

Increase the temperature of the reaction mixture to 35 °C and maintain for 30 minutes.

-

Sequentially add another 1 L (10.5 mol) of dimethyl sulfate.

-

Raise the temperature to 45 °C and hold for 1.0 hour.

-

Heat the mixed solution to reflux and maintain for 2.0 hours.

-

Adjust the pH of the solution to 10 by adding a 40% sodium hydroxide solution.

-

Continue to reflux the solution for an additional 2.0 hours.

-

Allow the reaction mixture to cool naturally to room temperature.

-

Acidify the solution to a pH of 1 by adding hydrochloric acid, which will result in the formation of a significant amount of white precipitate.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by filtration, wash it with water, and dry it in an oven to obtain the final product, this compound.

Proposed High-Performance Liquid Chromatography (HPLC) Method for Quantification

While a specific, validated HPLC method for this compound was not found in the immediate search, the following protocol is proposed based on established methods for similar benzoic acid derivatives.[1][2][3][4] This method would require validation for accuracy, precision, linearity, and sensitivity according to standard laboratory procedures.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 65:35 mixture of buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 230 nm or 254 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from salicylic acid.

Caption: Synthesis workflow of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the searched literature detailing the direct interaction of this compound with defined signaling pathways. It is often described as a metabolite or used as a building block in the synthesis of other biologically active molecules. Some sources suggest its use in studies related to enzyme inhibition, but do not specify the enzymes or pathways involved.[5] Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.

As a derivative of benzoic acid, it may share some general properties with this class of compounds, which are known to have roles in various biological processes, including acting as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase pathways.[6] However, direct evidence for this compound's activity in these pathways is not yet well-documented.

Researchers interested in the biological effects of this compound are encouraged to perform screening assays against various enzyme families and signaling pathways to identify potential targets.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. helixchrom.com [helixchrom.com]

- 4. academic.oup.com [academic.oup.com]

- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 6. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

An In-depth Technical Guide to the Discovery and History of o-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Anisic acid, systematically known as 2-methoxybenzoic acid, is an aromatic carboxylic acid that has played a notable role in the development of synthetic organic chemistry and continues to be a valuable building block in modern drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to o-anisic acid. Its journey from early investigations of benzoic acid derivatives to its contemporary applications offers valuable insights into the evolution of organic synthesis and medicinal chemistry.

Discovery and Historical Context

While the exact date and discoverer of o-anisic acid remain elusive in readily available historical records, its first synthesis is situated in the late 19th century. This period was characterized by extensive investigations into the derivatives of benzoic acid, spurred by the burgeoning coal tar industry which provided a rich source of aromatic compounds. The synthesis of o-anisic acid was a logical extension of the work on salicylic acid, its hydroxylated precursor. Early synthetic routes likely involved the methylation of salicylic acid or the oxidation of related ortho-substituted benzene derivatives like o-anisaldehyde or o-methoxytoluene.

In contrast, the history of its isomer, p-anisic acid, is more precisely documented. The French chemist Auguste Cahours first synthesized p-anisic acid in 1841 by the oxidation of anethole, a component of anise oil.[1] This pioneering work on the para-isomer likely stimulated further research into the synthesis and properties of the other isomers, including o-anisic acid.

The development of o-anisic acid is also intertwined with the history of salicylates and the advent of non-steroidal anti-inflammatory drugs (NSAIDs). While aspirin (acetylsalicylic acid), first synthesized in 1897, became the archetypal NSAID, the study of other salicylic acid derivatives, including its methyl ether (o-anisic acid), was part of the broader effort to understand structure-activity relationships and develop new therapeutic agents.[2][3]

Physicochemical Properties

o-Anisic acid is a white to off-white crystalline solid at room temperature.[4] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [5] |

| Molar Mass | 152.15 g/mol | [5] |

| Melting Point | 98-103 °C | [5] |

| Boiling Point | 200 °C | [6] |

| pKa | 4.09 | [5] |

| Water Solubility | 4.2 g/L (at 25 °C) | [6] |

| CAS Number | 579-75-9 | [5] |

Key Experimental Protocols

Synthesis of o-Anisic Acid via Methylation of Salicylic Acid

This method represents a foundational approach to accessing o-anisic acid from a readily available precursor.

Materials:

-

Salicylic acid

-

Dimethyl sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Methanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide to form sodium salicylate.

-

Cool the solution in an ice bath.

-

Slowly add dimethyl sulfate to the cooled solution with constant stirring. Dimethyl sulfate is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux for a period to ensure complete reaction.

-

Cool the reaction mixture and then acidify with hydrochloric acid until the solution is acidic to litmus paper.

-

A white precipitate of o-anisic acid will form.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude o-anisic acid from a suitable solvent, such as aqueous ethanol, to obtain the purified product.

Synthesis of o-Anisic Acid via Oxidation of o-Anisaldehyde

The oxidation of the corresponding aldehyde is a direct and efficient route to the carboxylic acid.

Materials:

-

o-Anisaldehyde

-

Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)

-

Sulfuric acid (if using KMnO₄)

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

Procedure (using Potassium Permanganate):

-

In a flask, dissolve o-anisaldehyde in a suitable solvent that is resistant to oxidation, or use an aqueous suspension.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the o-anisaldehyde mixture with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

-

After the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation, filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the o-anisic acid.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude o-anisic acid by recrystallization.

Logical Relationships and Experimental Workflows

The synthesis of o-anisic acid can be visualized through a logical workflow, starting from common precursors.

Caption: Synthetic pathways to o-anisic acid.

Historical and Modern Applications in Drug Development

o-Anisic acid has served as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the carboxylic acid and methoxy groups, provide handles for further chemical modifications.

Historically, its close structural relationship to salicylic acid suggested potential analgesic, anti-inflammatory, and antipyretic properties. While o-anisic acid itself did not achieve the prominence of aspirin, it was likely investigated in early medicinal chemistry programs exploring salicylates.

In more contemporary drug development, o-anisic acid and its derivatives have been utilized in the synthesis of various pharmaceutical agents. For instance, it has been incorporated into the structures of compounds investigated for their potential as:

-

Anti-inflammatory agents: The core structure can be modified to generate novel NSAIDs.[7]

-

Antimicrobial agents: The aromatic ring and carboxylic acid moiety can be functionalized to create compounds with antibacterial and antifungal activities.[4]

-

Enzyme inhibitors: The specific substitution pattern of o-anisic acid can be exploited to design molecules that selectively bind to the active sites of enzymes implicated in disease pathways.[7]

The following diagram illustrates the role of o-anisic acid as a scaffold in the conceptual development of new therapeutic agents.

Caption: o-Anisic acid in drug discovery.

Conclusion

From its origins in the late 19th-century explorations of aromatic chemistry to its current role as a valuable synthetic intermediate, o-anisic acid has a rich history. While the specific details of its initial discovery are not as well-documented as those of its para-isomer, its importance in the landscape of organic synthesis is undeniable. The historical and modern experimental protocols for its preparation highlight the evolution of synthetic methodology. For researchers and professionals in drug development, o-anisic acid continues to be a relevant and versatile scaffold for the creation of novel molecules with therapeutic potential.

References

- 1. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 2. arapc.com [arapc.com]

- 3. Non-steroidal anti-inflammatory drugs. Current status and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. o-Anisic acid - Wikipedia [en.wikipedia.org]

- 6. o-Anisic acid | 579-75-9 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Natural Sources of 2-Methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzoic acid (o-anisic acid) is an aromatic carboxylic acid with a range of applications in the pharmaceutical, agrochemical, and fragrance industries. While commonly synthesized chemically, there is growing interest in its natural sources for applications in natural product chemistry, biosynthesis research, and as a potential biomarker. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, available quantitative data, proposed biosynthetic pathways, and detailed experimental methodologies for its extraction and analysis.

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, including plants, fungi, and bacteria. In many instances, the compound has been detected, but quantitative data remains limited.[1]

Plant Kingdom

Several plant species have been reported to contain this compound. It is often found as a component of essential oils or as a metabolite within plant tissues.

-

Desmos chinensis : This plant has been reported to contain this compound.[2]

-

Origanum minutiflorum : This species of oregano is another potential source of the compound.[2]

-

Cryptocarya mannii : The bark of this tree is a known source of this compound.

-

Other Food Sources : this compound has been detected in a range of food products, including Jew's ear mushroom, muscadine grape, sesame, and Elliott's blueberry. It has also been found in sugar apples, cereals, and cowpeas, suggesting its potential as a biomarker for the consumption of these foods.[1]

Microbial Kingdom

Endophytic fungi and bacteria, particularly from the genus Streptomyces, have emerged as promising sources of this compound and its derivatives.

-

Endophytic Fungi : Various endophytic fungi have been found to produce anisic acid derivatives.[3] For instance, new derivatives have been isolated from Rhizopycnis vagum, an endophytic fungus found in tobacco plants.[3]

-

Streptomyces sp. : Species of Streptomyces are well-known producers of a vast array of secondary metabolites, and some have been identified as sources of this compound.

Quantitative Data on this compound from Natural Sources

A significant challenge in the study of natural this compound is the scarcity of quantitative data. While its presence is noted in various sources, the concentration or yield is often not reported. The following table summarizes the currently available, albeit limited, quantitative information.

| Natural Source | Part/Fraction Analyzed | Method of Analysis | Concentration/Yield | Reference(s) |

| Cryptocarya mannii | Bark | Not Specified | Data not available | |

| Origanum minutiflorum | Essential Oil | GC-MS | Detected, not quantified | [2] |

| Endophytic Fungi | Fermentation Broth | HPLC, NMR | Yield not specified | [3] |

| Streptomyces sp. | Culture Supernatant | HPLC | Detected, not quantified | [4] |

Note: The lack of quantitative data highlights a significant research gap and an opportunity for further investigation in this area.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in most organisms is not fully elucidated. However, based on the biosynthesis of structurally related compounds, a putative pathway can be proposed, originating from the shikimate pathway. The key final step is likely the methylation of a precursor molecule.

Putative Biosynthetic Pathway

The most probable immediate precursor to this compound is salicylic acid. The biosynthesis of salicylic acid is well-studied in plants and some microorganisms. The final step to produce this compound would involve the enzymatic methylation of the ortho-hydroxyl group of salicylic acid.

Caption: Putative biosynthetic pathway of this compound from chorismate.

The enzyme responsible for this specific methylation is likely a salicylic acid O-methyltransferase with specificity for the ortho-hydroxyl group. While salicylic acid carboxyl methyltransferases that methylate the carboxyl group to form methyl salicylate are known, the specific O-methyltransferase for the hydroxyl group at the ortho position requires further characterization.

Experimental Protocols

Due to the limited literature on the specific extraction and quantification of this compound from natural sources, the following protocols are generalized methodologies based on the analysis of similar compounds and should be optimized for specific matrices.

General Workflow for Extraction and Analysis

References

The Biological Role of 2-Methoxybenzoic Acid as a Metabolite: An In-depth Technical Guide

An Introduction to 2-Methoxybenzoic Acid (o-Anisic Acid)

This compound, also known as o-anisic acid, is an endogenous aromatic carboxylic acid found in various biological fluids. It is characterized by a methoxy group at the ortho-position of the benzoic acid structure. This compound is not only produced within the body but is also found in certain foods, such as Jew's ear, muscadine grapes, sesame, and Elliott's blueberry, making it a potential biomarker for the consumption of these products.[1] Its presence and metabolic fate have drawn interest in the fields of biochemistry and pharmacology, particularly concerning its potential as a non-steroidal anti-inflammatory drug (NSAID) and an antiemetic agent.[1][2]

This technical guide provides a comprehensive overview of the biological role of this compound as a metabolite, focusing on its metabolic pathways, analytical methodologies for its detection and quantification, and its potential interactions with cellular signaling pathways.

Metabolic Pathways of this compound

The metabolism of this compound in the body primarily involves Phase II conjugation reactions, which increase its water solubility and facilitate its excretion. The main pathways are glucuronidation and glycine conjugation. There is also evidence to suggest a potential for Phase I O-demethylation.

Phase II Metabolism: Glucuronidation and Glycine Conjugation

The primary routes for the detoxification and elimination of this compound are through conjugation with glucuronic acid and glycine.

-

Glucuronidation: This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1-1 (UGT1A1). The process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the carboxylic acid group of this compound, forming a glucuronide conjugate. This significantly increases the polarity of the molecule, preparing it for renal or biliary excretion.

-

Glycine Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) is responsible for the conjugation of this compound with the amino acid glycine. This reaction forms 2-methoxybenzoyl-glycine (o-methoxyhippuric acid). Similar to glucuronidation, this process enhances the water solubility of the parent compound, aiding in its clearance from the body.

Putative Phase I Metabolism: O-Demethylation

While conjugation is the primary metabolic fate, Phase I metabolism, specifically O-demethylation, is a potential initial step in the biotransformation of this compound. This reaction would be catalyzed by cytochrome P450 (CYP) enzymes in the liver. The O-demethylation would result in the formation of salicylic acid (2-hydroxybenzoic acid), which can then undergo further metabolism.

Quantitative Data

While this compound has been detected in various human biofluids, including blood and urine, specific quantitative data on its endogenous concentrations are limited in the readily available scientific literature. For a structurally related compound, 2-hydroxy-4-methoxybenzoic acid, pharmacokinetic studies in rats have been conducted.

| Parameter | Value | Reference |

| 2-Hydroxy-4-methoxybenzoic Acid in Rat Plasma (Oral Administration) | ||

| Cmax | 1301.57 ± 128.22 ng/mL | [3] |

| Tmax | 1.5 h | [3] |

| AUC(0-48h) | 8985.02 ± 229.54 ng*h/mL | [3] |

| t1/2 | 2.48 h | [3] |

Potential Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated notable biological activities, suggesting potential roles for the parent compound or its metabolites in cellular processes.

Anti-inflammatory and Hepatoprotective Effects

A derivative, 2-hydroxy-4-methoxybenzoic acid, has been shown to possess hepatoprotective and anti-inflammatory properties. In a rat model of CCl4-induced liver toxicity, this compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests a potential interaction with inflammatory signaling pathways.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. The observed reduction in pro-inflammatory cytokines by a derivative of this compound suggests a potential modulatory effect on the NF-κB pathway. While direct evidence for this compound is still emerging, it is plausible that it or its metabolites could interfere with this pathway, contributing to its potential anti-inflammatory effects.

Experimental Protocols

Analysis of this compound in Biological Samples

The quantification of this compound and its metabolites in biological matrices such as plasma and urine typically employs chromatographic techniques coupled with mass spectrometry.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is adapted from a method for a structurally similar compound, 2-hydroxy-4-methoxybenzoic acid.[3]

-

Materials: Oasis HLB SPE cartridges, methanol, water, formic acid, rat plasma.

-

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma, add an internal standard and vortex.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Chromatographic Conditions (adapted from[3]):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium formate with 0.2% formic acid).

-

Flow Rate: 1.0 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its metabolites.

-

In Vitro Enzyme Assays

1. UGT1A1 Glucuronidation Assay (General Protocol)

-

Materials: Human liver microsomes (or recombinant UGT1A1), this compound, UDP-glucuronic acid (UDPGA), alamethicin, magnesium chloride, Tris-HCl buffer, ice-cold acetonitrile.

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, magnesium chloride, alamethicin, and human liver microsomes.

-

Add this compound to the reaction mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the glucuronide conjugate by LC-MS/MS.

-

2. NF-κB Luciferase Reporter Assay

This assay is used to assess the effect of a compound on the transcriptional activity of NF-κB.

-

Materials: A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or RAW 264.7), cell culture medium, an inflammatory stimulus (e.g., TNF-α or LPS), this compound, luciferase assay reagent.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader. A decrease in luminescence in the presence of this compound would indicate an inhibitory effect on the NF-κB pathway.

-

Conclusion

This compound is an endogenous metabolite with a metabolic profile centered around Phase II conjugation reactions. Its structural similarity to known anti-inflammatory compounds and the biological activities of its derivatives suggest a potential role in modulating inflammatory responses, possibly through the NF-κB signaling pathway. Further research is warranted to fully elucidate its quantitative presence in biological systems, the intricacies of its metabolic pathways, and its direct effects on cellular signaling to better understand its physiological and pharmacological significance. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects in greater detail.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to 2-Methoxybenzoic Acid (CAS 579-75-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzoic acid, also known as o-anisic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1] It is structurally characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the ortho position.[2] This compound serves as a versatile building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals, agrochemicals, and fragrances.[3] Its unique physicochemical properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, govern its reactivity and utility in diverse chemical transformations.[2] This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 579-75-9 | [3] |

| Molecular Formula | C₈H₈O₃ | [1][3] |

| Molecular Weight | 152.15 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 98-103 °C | [1][5] |

| Boiling Point | 275-280 °C | [1][4] |

| Density | ~1.348 g/cm³ | [1] |

| pKa | 4.08 (at 25 °C) | [5] |

| Solubility | Sparingly soluble in water; soluble in boiling water, ethanol, chloroform, and methanol. | [2][5] |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which are crucial for its identification and characterization.

| Spectroscopy | Key Peaks and Interpretation | Reference |

| ¹H NMR | ~10-13 ppm (s, 1H, -COOH), ~6.8-8.0 ppm (m, 4H, Ar-H), ~3.7-3.9 ppm (s, 3H, -OCH₃) | [2] |

| ¹³C NMR | ~165-175 ppm (C=O), ~110-150 ppm (Ar-C), ~55-57 ppm (-OCH₃) | [2] |

| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1720 (strong, C=O stretch), ~1200-1300 (C-O stretch) | [2] |

| Mass Spec. (m/z) | 152 (M+), 135, 107, 92, 77 | [6][7] |

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of salicylic acid. The following is a representative protocol.

Experimental Protocol: Methylation of Salicylic Acid

-

Dissolution: In a 15 L glass reaction kettle, dissolve 0.8 kg (20 mol) of sodium hydroxide in 4.7 L of water with stirring.

-

Cooling: Cool the reaction mixture to 0 °C using a low-temperature circulator.

-

Addition of Salicylic Acid: Add 1.38 kg (10 mol) of salicylic acid to the cooled solution and stir until it is completely dissolved.

-

Methylation: While maintaining the temperature at 0 °C, add 1 L (10.5 mol) of dimethyl sulfate dropwise over 30 minutes with continuous stirring.

-

Warming: After the addition is complete, heat the reaction mixture to 35 °C for 30 minutes.

-

Second Addition: Sequentially add another 1 L (10.5 mol) of dimethyl sulfate.

-

Heating: Increase the temperature to 45 °C and maintain for 1 hour, followed by refluxing for 2 hours.

-

Basification: Adjust the pH of the solution to 10 by adding a 40% sodium hydroxide solution and continue to reflux for another 2 hours.

-

Acidification and Precipitation: Allow the solution to cool to room temperature. Acidify to pH 1 with hydrochloric acid, which will result in the formation of a significant amount of white precipitate.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry in an oven to yield this compound.[8]

Analytical Methodologies

Accurate analysis of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis

A reversed-phase HPLC method can be utilized for the analysis of this compound.

-

Column: A C18 column is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility) is typically used.

-

Detection: UV detection at a wavelength of 254 nm is effective.[5][9]

This method is scalable and can be adapted for preparative separation to isolate impurities.[5]

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules.

Anti-inflammatory and Analgesic Agents

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[3] While direct studies on the anti-inflammatory mechanism of this compound are limited, derivatives have been investigated. For instance, some salicylic acid derivatives are hypothesized to inhibit cyclooxygenase-2 (COX-2) and potentially modulate the NF-κβ signaling pathway, which is a key regulator of inflammation.[10]

Antiviral Agents

This compound is utilized in the preparation of benzohydroxamic acids, which have shown potential as selective anti-hepatitis C virus (HCV) agents.[8] Furthermore, other benzoic acid derivatives are being explored as inhibitors of viral neuraminidase, a key enzyme in the influenza virus life cycle.[11] The general mechanism of antiviral drugs often involves blocking viral entry, inhibiting genome replication, or preventing viral release.[12]

Hedgehog Signaling Pathway Inhibition

Derivatives of this compound, specifically 2-methoxybenzamides, have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway.[13][14] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[13] These derivatives have been shown to inhibit the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby blocking downstream signaling.[13][14]

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[6][15] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important chemical intermediate with a broad spectrum of applications, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. This guide has provided a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a focus on its relevance to drug discovery and development. Further research into the biological mechanisms of this compound and its derivatives will undoubtedly continue to uncover new therapeutic opportunities.

References

- 1. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]

- 2. Describe the expected spectral peaks for this compound (o-anisic .. [askfilo.com]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid, 2-methoxy- | SIELC Technologies [sielc.com]

- 6. This compound | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 8. This compound | 529-75-9 [chemicalbook.com]

- 9. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of o-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Anisic acid, systematically known as 2-methoxybenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1][2] It is a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty organic chemicals.[3][4] Its molecular structure, featuring a methoxy group and a carboxylic acid group in ortho positions on a benzene ring, imparts distinct physical and chemical characteristics that are critical for its application in various scientific and industrial fields.[2] This guide provides a comprehensive overview of the physical and chemical properties of o-anisic acid, complete with experimental protocols and data presented for clarity and practical use by professionals in research and development.

Physical Properties

o-Anisic acid is a white to off-white crystalline solid at room temperature.[3][5] It may present as a powder or crystalline material and typically has a faint, characteristic acidic or sweet odor.[3][4][6]

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | C₈H₈O₃ | [1][5][] |

| Molar Mass | 152.15 g/mol | [1][5][] |

| Melting Point | 98 - 104 °C | [1][5][6][8][9] |

| Boiling Point | ~275 - 280 °C at 760 mmHg | [6][][10] |

| Solubility in Water | Limited, ~4.2 - 5 g/L at 25-30 °C | [2][3][6][11] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone | [3][4][] |

| pKa | 4.09 | [1][3] |

| Density | ~1.207 - 1.348 g/cm³ | [][10] |

| Vapor Pressure | 0.002 Pa at 25 °C | [6] |

Chemical Properties and Reactivity

o-Anisic acid exhibits reactivity characteristic of both a carboxylic acid and a methoxy-substituted aromatic ring. The carboxylic acid group can undergo esterification and other reactions typical of this functional group. The aromatic ring can participate in electrophilic substitution reactions, with the methoxy group acting as an ortho-, para-director.

The compound is stable under normal storage conditions.[5][12] However, it is incompatible with strong oxidizing agents, and its decomposition under fire conditions can produce carbon monoxide and carbon dioxide.[5][12] Intramolecular hydrogen bonding is a significant feature of o-anisic acid's structure.[1]

Spectral Data

-

¹H NMR: Spectra are available and confirm the structure of the molecule.[13]

-

IR, Mass Spectrometry: Spectral data are available in various databases for structural confirmation.[13][14][15]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of o-anisic acid as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry o-anisic acid is packed into a capillary tube to a height of approximately 5 mm.[16] The tube is then tapped gently to compact the sample.[16]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[16]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[16]

-

The sample is heated at a rapid rate (10-20 °C per minute) to get an approximate melting point.[16]

-

The apparatus is allowed to cool to about 15 °C below the approximate melting point.[16]

-

A fresh sample is heated at a slower rate of 1-2 °C per minute.[16]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[16]

-

Determination of Solubility

Objective: To quantitatively determine the solubility of o-anisic acid in water at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of o-anisic acid is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The concentration of o-anisic acid in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared with known concentrations of the acid.

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of o-anisic acid.

Methodology:

-

Titration Method:

-

A known mass of o-anisic acid is dissolved in a known volume of water (or a water/co-solvent mixture if solubility is low).

-

A calibrated pH meter is used to monitor the pH of the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH is recorded after each incremental addition of the base.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17] This point corresponds to the inflection point of the sigmoid titration curve.[17]

-

Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa at various points along the titration curve and an average value determined.[18]

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of o-anisic acid.

Conclusion

o-Anisic acid is a well-characterized compound with a range of applications stemming from its specific physical and chemical properties. The data and protocols presented in this guide offer a foundational resource for scientists and professionals engaged in its use for research, development, and quality control. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible data, ensuring the quality and efficacy of downstream applications.

References

- 1. o-Anisic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound (579-75-9) | Leading Chemical Wholesaler [chemicalbull.com]

- 5. fishersci.com [fishersci.com]

- 6. o-Anisic acid | 579-75-9 [chemicalbook.com]

- 8. o-Anisic Acid 579-75-9 | TCI AMERICA [tcichemicals.com]

- 9. o-ANISIC ACID For Synthesis | Lab chemical distributors, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. This compound | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. o-Anisic acid - Safety Data Sheet [chemicalbook.com]

- 13. o-Anisic acid(579-75-9) 1H NMR [m.chemicalbook.com]

- 14. o-Anisic acid, TMS derivative [webbook.nist.gov]

- 15. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 16. cerritos.edu [cerritos.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Effects of 2-Methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzoic acid, also known as o-anisic acid, is an organic compound with documented therapeutic potential. This technical guide provides a comprehensive overview of its reported anti-inflammatory, analgesic, and antiemetic properties. The primary mechanism of action for its anti-inflammatory and analgesic effects is believed to be the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Furthermore, it has been identified as a potential antagonist at serotonin 5-HT1A receptors, which may contribute to its antiemetic and other neurological effects. This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols, and provides visualizations of its primary signaling pathway and a representative synthetic workflow.

Introduction

This compound (PubChem CID: 11370) is a derivative of benzoic acid, a class of compounds widely recognized for their diverse biological activities.[1] Structurally, it is the methyl ether of salicylic acid.[2] While it is used as a flavoring agent and an intermediate in the synthesis of pharmaceuticals, its intrinsic therapeutic properties as a non-steroidal anti-inflammatory drug (NSAID) and a novel antiemetic have garnered interest in the scientific community.[1][2] This guide aims to consolidate the current understanding of this compound's therapeutic potential to aid researchers in drug discovery and development.

Potential Therapeutic Effects

Anti-inflammatory and Analgesic Activity

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[2] Its mechanism of action is reported to involve the inhibition of cyclooxygenase (COX) activity, which in turn reduces the production of prostaglandin E2 (PGE2). Prostaglandins are key mediators of inflammation and pain.[1] The reduction of prostaglandin synthesis is a hallmark of many analgesic and anti-inflammatory drugs.[3]

Antiemetic Effects

This compound has been described as a novel antiemetic agent that may prevent nausea and vomiting in humans.[1]

Serotonin 5-HT1A Receptor Antagonism

The compound has been shown to act as an antagonist at serotonin 5-HT1A receptors.[1] This receptor is implicated in the regulation of mood and cognition, and its modulation could be relevant to various neurological and psychiatric conditions.[1]

Quantitative Data

| Compound | Target | Assay | IC50 (µM) | Reference |

| Indomethacin | COX-1 | Human Monocytes | 0.0090 | [4] |

| Indomethacin | COX-2 | Human Monocytes | 0.31 | [4] |

| Diclofenac | COX-1 | Human Monocytes | 0.076 | [4] |

| Diclofenac | COX-2 | Human Monocytes | 0.026 | [4] |

| Ibuprofen | COX-1 | Human Monocytes | 12 | [4] |

| Ibuprofen | COX-2 | Human Monocytes | 80 | [4] |

| Aspirin | COX-1 | Human Articular Chondrocytes | 3.57 | [5] |

| Aspirin | COX-2 | Human Articular Chondrocytes | 29.3 | [5] |

Mechanism of Action: Signaling Pathway

The primary anti-inflammatory and analgesic mechanism of this compound, as an NSAID, is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on patent literature.[6]

Materials:

-

Compound A (a suitable precursor, e.g., a substituted chlorobenzoic acid derivative)

-

Methanol

-

Sodium methylate

-

Alkali metal hydroxide (e.g., Sodium Hydroxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Acid for acidification (e.g., Hydrochloric acid)

Procedure:

-

Under the protection of an inert gas, perform a nucleophilic substitution reaction on Compound A with sodium methylate in methanol. The reaction temperature is maintained between 80-150°C, and the reaction pressure is between 0.18-1.4 MPa.

-

Directly mix the solution obtained from step 1 with an alkali metal hydroxide and water.

-

Remove the methanol and perform a hydrolysis reaction to obtain the alkali metal salt of this compound (Compound B). The reaction temperature for this step is 90-190°C.

-

Perform an acidification reaction on the prepared Compound B with an acid (e.g., hydrochloric acid) to precipitate this compound.

-

Filter, wash, and dry the precipitate to obtain the final product.

Caption: Representative workflow for the synthesis of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general representation of how the inhibitory activity of this compound against COX-1 and COX-2 can be determined.[7][8]

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX assay buffer

-

COX cofactor working solution

-

COX probe solution

-

This compound (test compound)

-

Known COX inhibitors (e.g., SC560 for COX-1, Celecoxib for COX-2) as positive controls

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent.

-

In a 96-well plate, mix the COX assay buffer, COX cofactor working solution, COX probe solution, and either recombinant COX-1 or COX-2 enzyme.

-

Add the test solution (this compound at various concentrations) or a positive control to the wells.

-

Initiate the reaction by adding the arachidonic acid/NaOH solution.

-

Measure the fluorescence kinetics for a defined period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm and 587 nm, respectively).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a standard preclinical model to evaluate peripheral analgesic activity.[9][10][11]

Materials:

-

Male albino mice

-

This compound (test compound)

-

Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

-

Standard analgesic drug (e.g., Aspirin or Indomethacin)

-

0.6% acetic acid solution

Procedure:

-

Divide the mice into groups: vehicle control, standard drug, and different doses of this compound.

-

Administer the test compound, standard drug, or vehicle to the respective groups via an appropriate route (e.g., oral or intraperitoneal).

-

After a set absorption time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to each mouse to induce writhing.

-

Immediately after the acetic acid injection, observe each mouse individually for a defined period (e.g., 15-20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).

-

Calculate the percentage of protection against writhing for each group compared to the vehicle control group.

Conclusion

This compound presents a promising profile as a therapeutic agent with potential applications in managing inflammation, pain, and emesis. Its established role as a COX inhibitor provides a solid foundation for its anti-inflammatory and analgesic properties. The identification of its antagonistic activity at 5-HT1A receptors opens avenues for further investigation into its neurological effects. However, a notable gap exists in the literature regarding specific quantitative data on its efficacy and potency. Future research should focus on detailed in vitro and in vivo studies to quantify its therapeutic effects and further elucidate its mechanisms of action. The experimental protocols and pathways detailed in this guide provide a framework for such future investigations.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-METHOXY-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory and Analgesic Activity of Methanolic Root Extract of Verbascum sinaiticum Benth - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylsalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of O-Methylsalicylic acid, with a focus on its key isomers: 3-Methylsalicylic acid, 4-Methylsalicylic acid, 5-Methylsalicylic acid, and 6-Methylsalicylic acid. The term "O-Methylsalicylic acid" can be ambiguous; this guide clarifies the distinct properties, synthesis, and biological activities of these important chemical entities.

Core Chemical and Physical Properties

The fundamental properties of the four primary isomers of methylsalicylic acid are summarized below, offering a comparative overview for researchers.

| Property | 3-Methylsalicylic Acid | 4-Methylsalicylic Acid | 5-Methylsalicylic Acid | 6-Methylsalicylic Acid |

| IUPAC Name | 2-Hydroxy-3-methylbenzoic acid | 2-Hydroxy-4-methylbenzoic acid | 2-Hydroxy-5-methylbenzoic acid | 2-Hydroxy-6-methylbenzoic acid[1] |

| Synonyms | o-Cresotic acid, 2,3-Cresotic acid | m-Cresotic acid | p-Cresotic acid, 2,5-Cresotic acid | 2,6-Cresotic acid[1][2] |

| CAS Number | 83-40-9[3][4] | 50-85-1 | 89-56-5 | 567-61-3 |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol [4] | 152.15 g/mol [5] | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 163-165 °C[3][4] | 173-177 °C[5][6] | 150-154 °C | 168-171 °C |

| Boiling Point | ~235 °C (estimate)[3] | ~235 °C (estimate)[6] | ~235 °C (estimate) | Decomposes |

| Solubility | Soluble in methanol, ethanol, ether; slightly soluble in water (1.5 g/L at 20 °C)[3] | Soluble in chloroform, DMSO, methanol; soluble in water (10 g/L at 20 °C)[6][7] | Soluble in basic water, polar organic solvents; water solubility of 21.9 g/L at 100 °C.[8] | Soluble in ethanol, methanol, DMF, DMSO. |

| pKa | 2.99 (at 25 °C)[2][3] | 3.17 (at 25 °C)[6] | 4.08 (at 25 °C)[8] | ~3.0 |

| Appearance | White to slightly reddish crystalline solid[3] | White to grayish-beige powder[6] | White to beige powder[8] | White crystalline solid |

Synthesis and Experimental Protocols

The primary method for synthesizing methylsalicylic acid isomers is the Kolbe-Schmitt reaction , which involves the carboxylation of the corresponding cresolate. Below are generalized experimental protocols for the synthesis of each isomer, which can be adapted for specific laboratory conditions.

General Experimental Workflow for Kolbe-Schmitt Synthesis

Figure 1: Generalized workflow for the synthesis of methylsalicylic acid isomers via the Kolbe-Schmitt reaction.

Protocol 1: Synthesis of 3-Methylsalicylic Acid from o-Cresol

-

Formation of Sodium o-Cresolate: In a high-pressure autoclave, dissolve sodium hydroxide in a suitable solvent (e.g., a minimal amount of water, followed by removal by evaporation). Add an equimolar amount of o-cresol to the dried sodium hydroxide. Heat the mixture under vacuum to remove any residual water and form the anhydrous sodium o-cresolate.

-

Carboxylation: Pressurize the autoclave with carbon dioxide to approximately 100 atm. Heat the mixture to 120-140 °C with constant stirring for several hours.

-

Work-up and Acidification: After cooling the reactor, dissolve the solid product in water. Acidify the solution with dilute sulfuric acid until the pH is acidic, leading to the precipitation of crude 3-methylsalicylic acid.

-

Purification: Collect the crude product by filtration and wash with cold water. Purify the 3-methylsalicylic acid by recrystallization from hot water or a suitable organic solvent mixture.[9]

Protocol 2: Synthesis of 4-Methylsalicylic Acid from m-Cresol

This synthesis follows the same general procedure as for 3-methylsalicylic acid, with m-cresol as the starting material. The reaction conditions for carboxylation may require optimization to favor the desired isomer.[10]

Protocol 3: Synthesis of 5-Methylsalicylic Acid from p-Cresol

The synthesis of 5-methylsalicylic acid is achieved through the carboxylation of sodium p-cresolate, following the general Kolbe-Schmitt protocol outlined above.[11]

Protocol 4: Purification by Recrystallization

-

Solvent Selection: Choose a solvent in which the methylsalicylic acid isomer is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a common solvent for this purpose.[12]

-

Dissolution: Dissolve the crude methylsalicylic acid in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. The cooling process can be completed in an ice bath to maximize crystal yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a desiccator or a low-temperature oven to remove any remaining solvent.[12][13]

Biological Activity and Signaling Pathways

The methylsalicylic acid isomers exhibit a range of biological activities, some of which are linked to well-defined signaling pathways.

3-Methylsalicylic Acid: Fibrinolytic Activity

3-Methylsalicylic acid has been shown to possess significant fibrinolytic activity, suggesting its potential role in the dissolution of blood clots. The fibrinolytic system is a complex cascade of enzymatic reactions that results in the degradation of fibrin.

Figure 2: Simplified diagram of the fibrinolytic system.

Salicylates and the NF-κB Signaling Pathway

Salicylates, the class of compounds to which methylsalicylic acids belong, are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation.

Figure 3: Inhibition of the NF-κB signaling pathway by salicylates.

6-Methylsalicylic Acid and Plant Defense Signaling

6-Methylsalicylic acid has been observed to mimic the action of salicylic acid in plants, a key signaling molecule in the activation of defense mechanisms against pathogens. This pathway involves the induction of pathogenesis-related (PR) proteins.

References

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. 3-Methylsalicylic acid CAS#: 83-40-9 [m.chemicalbook.com]

- 3. 3-Methylsalicylic acid | 83-40-9 [amp.chemicalbook.com]

- 4. 3-Methylsalicylic acid 96.0 83-40-9 [sigmaaldrich.com]

- 5. 4-Methylsalicylic acid 99 50-85-1 [sigmaaldrich.com]

- 6. 4-Methylsalicylic acid CAS#: 50-85-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 5-Methylsalicylic acid CAS#: 89-56-5 [amp.chemicalbook.com]

- 9. 3-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 10. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 11. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 12. bt1.qu.edu.iq [bt1.qu.edu.iq]

- 13. youtube.com [youtube.com]

The Benzoic Acid Derivative Family: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Structure, Synthesis, and Therapeutic Applications

Introduction

The benzoic acid derivative family represents a cornerstone in organic chemistry and pharmaceutical sciences. Characterized by a benzene ring substituted with a carboxylic acid group, these compounds and their derivatives have yielded a vast array of therapeutic agents and essential chemical intermediates. Their versatility stems from the reactivity of both the aromatic ring and the carboxyl group, allowing for a wide range of chemical modifications to modulate their physicochemical and biological properties.[1] This technical guide provides a comprehensive overview of the benzoic acid derivative family, focusing on their core structure, physicochemical properties, synthesis, and diverse applications in drug development. It is intended for researchers, scientists, and professionals involved in the discovery and development of new therapeutic entities.

Core Structure and Physicochemical Properties

The fundamental structure of benzoic acid consists of a carboxyl group attached to a benzene ring.[2][3] This arrangement imparts a planar structure and a weakly acidic nature to the molecule.[2] Derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with various functional groups, such as hydroxyl, amino, nitro, and halo groups, or by modifying the carboxyl group itself to form esters, amides, and other related functionalities. These modifications significantly influence the compound's pKa, solubility, melting point, boiling point, and ultimately, its biological activity and pharmacokinetic profile.

Physicochemical Data of Key Benzoic Acid Derivatives

The following tables summarize key physicochemical data for benzoic acid and some of its most prominent derivatives.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Solubility in Water (g/L at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| Benzoic Acid | C6H5COOH | C₇H₆O₂ | 122.12 | 4.20[1][3] | 3.44[1][4] | 122[4] | 250[4] |

| Salicylic Acid | o-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 2.98[5][6] | 2.24 | 159 | 211 |